Hexylthiofos

Description

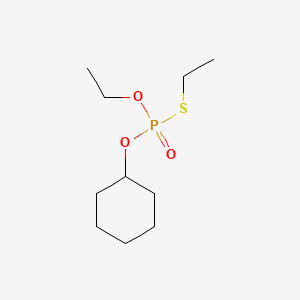

Hexylthiofos (chemical structure: C₆H₁₃S-P(O)(OR)₂, where R represents alkyl/aryl groups) is an organophosphate compound primarily utilized in agricultural and industrial settings as a pesticide or catalytic ligand. Organophosphates like this compound are characterized by a central phosphorus atom bonded to sulfur (thio) and organic substituents, which dictate their reactivity, stability, and biological activity .

Key properties derived from structurally related compounds (e.g., CAS 405-05-0, a fluorinated benzaldehyde derivative) include:

- Molecular weight: ~250–300 g/mol (estimated for this compound, higher than the 140.11 g/mol noted for C₇H₅FO₂ due to the hexylthio group) .

- Lipophilicity (Log Po/w): Predicted to range between 3.0–4.0, significantly higher than the 1.23–1.92 values observed in simpler aromatic compounds, owing to the hexyl chain enhancing membrane permeability .

- Synthesis: Likely involves nucleophilic substitution or phosphorylation reactions, similar to the bromide-acetic acid method (45°C, 26 hours, 48% yield) documented for CAS 405-05-0 derivatives .

Properties

CAS No. |

41495-67-4 |

|---|---|

Molecular Formula |

C10H21O3PS |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

[ethoxy(ethylsulfanyl)phosphoryl]oxycyclohexane |

InChI |

InChI=1S/C10H21O3PS/c1-3-12-14(11,15-4-2)13-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3 |

InChI Key |

ZJOCMGQZWCTWNX-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(OC1CCCCC1)SCC |

Canonical SMILES |

CCOP(=O)(OC1CCCCC1)SCC |

Other CAS No. |

41495-67-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Environmental Impact: this compound’s moderate hydrolysis half-life (7–14 days) positions it as a safer alternative to persistent organophosphates like Chlorpyrifos, though its higher Log P necessitates monitoring in lipid-rich ecosystems .

- Toxicological Profile : While less acutely toxic than Chlorpyrifos, chronic exposure to this compound metabolites (dialkyl phosphates) may inhibit acetylcholinesterase, warranting longitudinal studies .

- Industrial Relevance : The compound’s stability under acidic conditions makes it suitable for catalytic applications in transition metal chemistry, paralleling phosphine-alkene ligands described in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.